molecular formula C23H25N3O7 B1226608 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate

4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate

Cat. No.: B1226608
M. Wt: 455.5 g/mol
InChI Key: WIKGFSQXRKPATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-morpholinecarboxylic acid [4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydro-1-benzopyran-4-yl)-2,6-dimethoxyphenyl] ester is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • Multicomponent Synthesis : This compound is synthesized via a one-pot, atom economical three-component reaction, yielding medicinally promising derivatives through a tandem Michael addition-cyclization reaction. This synthesis approach is characterized by its efficiency and optimization for maximum yield (Boominathan et al., 2011).
  • Metabolic Pathway Analysis : Studies on related compounds provide insights into metabolic pathways. For example, the metabolism of a similar P-glycoprotein inhibitor, HM-30181, in rats, reveals the creation of various metabolites, which are instrumental in understanding the bioactivity and biotransformation of these compounds (Paek et al., 2006).
  • Reactivity Studies : Investigations into the reactivity of related chromene compounds with other chemical entities have been performed to understand their potential for forming diverse chromanone and chromenone products (El‐Shaaer et al., 2014).

Potential Therapeutic Applications

  • DNA-Dependent Protein Kinase Inhibitors : Derivatives of this compound have been used in the synthesis of key intermediates for DNA-dependent protein kinase (DNA-PK) inhibitors, which are important in the context of cancer treatment (Rodriguez Aristegui et al., 2006).
  • Multicomponent Tandem Synthesis : The compound has been used in an environmentally friendly multicomponent synthesis of various chromenes and pyrans, showcasing its potential in green chemistry applications (Kiyani et al., 2014).
  • Anticancer Agents : Derivatives have shown promise as anticancer agents, with some demonstrating the ability to overcome acquired drug resistance in cancer cells, a major barrier in cancer treatment. This highlights their potential as therapeutic agents in oncology (Das et al., 2009).

Properties

Molecular Formula

C23H25N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2,6-dimethoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C23H25N3O7/c1-29-17-10-13(11-18(30-2)21(17)33-23(28)26-6-8-31-9-7-26)19-14(12-24)22(25)32-16-5-3-4-15(27)20(16)19/h10-11,19H,3-9,25H2,1-2H3

InChI Key

WIKGFSQXRKPATH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
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4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
Reactant of Route 3
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
Reactant of Route 4
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4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
Reactant of Route 5
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate

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